pKa Modulation: 2-(Trifluoromethyl)cyclopentan-1-amine Exhibits Reduced Basicity Relative to Unsubstituted Cyclopentylamine
The electron-withdrawing trifluoromethyl group at the 2-position significantly lowers the pKa of the conjugate acid of 2-(trifluoromethyl)cyclopentan-1-amine compared to the parent cyclopentylamine scaffold [1]. Predicted pKa for the target compound is 9.87±0.40, whereas cyclopentylamine has a reported pKa of 10.45–10.65 [2]. This reduction in basicity alters the protonation state at physiological pH, directly impacting solubility, membrane permeability, and target binding interactions in biological systems.
| Evidence Dimension | Conjugate acid pKa |
|---|---|
| Target Compound Data | 9.87 ± 0.40 (predicted) |
| Comparator Or Baseline | Cyclopentylamine: 10.45–10.65 |
| Quantified Difference | ΔpKa ≈ -0.6 to -0.8 units |
| Conditions | Aqueous solution, 25°C; target value from ACD/Labs prediction; comparator values from experimental measurement and ChemAxon prediction. |
Why This Matters
A pKa difference of 0.6–0.8 units corresponds to a 4- to 6-fold shift in the ratio of neutral to protonated amine at pH 7.4, which can alter the compound's ability to cross biological membranes and engage intracellular targets.
- [1] Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., Wagner, B., Fischer, H., Bendels, S., Zimmerli, D., Schneider, J., Diederich, F., Kansy, M., & Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. View Source
- [2] Human Metabolome Database. Cyclopentylamine (HMDB0250671). pKa (Strongest Basic): 10.45 (ChemAxon). Available at: https://hmdb.ca/metabolites/HMDB0250671 (Accessed 2026-04-21). View Source
